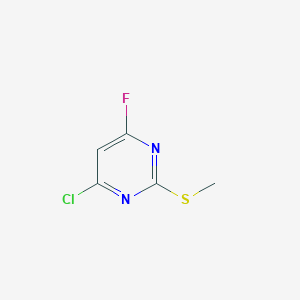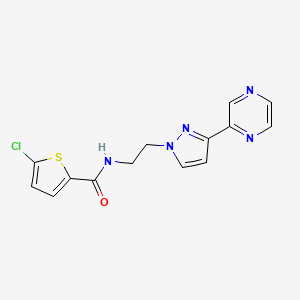![molecular formula C18H17NO7S B2679314 methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate CAS No. 2034236-31-0](/img/structure/B2679314.png)
methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a hydroxyethyl chain bearing two furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of furan derivatives with benzoic acid derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzoate ester and sulfamoyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s furan rings and sulfamoyl group can interact with various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Features a furan ring linked to an oxadiazole-thiol moiety.
2-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A furan derivative with a thiadiazole-thiazolidinone structure.
Uniqueness
Methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate is unique due to its combination of a benzoate ester, sulfamoyl group, and two furan rings This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-10-25-11-14)16-3-2-9-26-16/h2-11,19,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQAKLOXKKOKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate](/img/structure/B2679231.png)
![2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B2679233.png)
![4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile](/img/structure/B2679235.png)
![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2679237.png)
![3-methyl-N'-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2679239.png)

![N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide](/img/structure/B2679242.png)
![N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2679244.png)
![2-cyclopentyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide](/img/structure/B2679245.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2679250.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2679251.png)

